molecular formula C8H9N3 B13135621 (R)-2-(1-Aminoethyl)nicotinonitrile

(R)-2-(1-Aminoethyl)nicotinonitrile

Cat. No.: B13135621
M. Wt: 147.18 g/mol
InChI Key: MUASACHZEAEGCE-ZCFIWIBFSA-N
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Description

®-2-(1-Aminoethyl)nicotinonitrile is a chiral compound with the molecular formula C8H9N3 It is a derivative of nicotinonitrile, featuring an aminoethyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminoethyl)nicotinonitrile typically involves the following steps:

    Starting Material: The synthesis begins with nicotinonitrile as the starting material.

    Chiral Amination: The introduction of the chiral aminoethyl group is achieved through a chiral amination reaction. This step often involves the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Reaction Conditions: The reaction is carried out under controlled conditions, typically involving temperatures ranging from 0°C to 50°C and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of ®-2-(1-Aminoethyl)nicotinonitrile may involve:

    Large-Scale Reactors: The use of large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminoethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Oxidation can yield oxides or hydroxylated derivatives.

    Reduction Products: Reduction typically produces primary amines or other reduced forms.

    Substitution Products: Substitution reactions result in various derivatives depending on the substituents introduced.

Scientific Research Applications

®-2-(1-Aminoethyl)nicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)nicotinonitrile involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate biochemical pathways, influencing processes like signal transduction or metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-6-(1-Aminoethyl)nicotinonitrile: A similar compound with the aminoethyl group at the sixth position of the pyridine ring.

    (S)-2-(1-Aminoethyl)nicotinonitrile: The enantiomer of ®-2-(1-Aminoethyl)nicotinonitrile with opposite stereochemistry.

Uniqueness

®-2-(1-Aminoethyl)nicotinonitrile is unique due to its specific stereochemistry and position of the aminoethyl group, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of ®-2-(1-Aminoethyl)nicotinonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]pyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-6(10)8-7(5-9)3-2-4-11-8/h2-4,6H,10H2,1H3/t6-/m1/s1

InChI Key

MUASACHZEAEGCE-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)C#N)N

Canonical SMILES

CC(C1=C(C=CC=N1)C#N)N

Origin of Product

United States

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